molecular formula C13H12N6 B5610716 2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5610716
M. Wt: 252.27 g/mol
InChI Key: SJXRCDOZASKEMV-SLCPPWGYSA-N
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Description

2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a compound derived from the reactions involving hydrazino-1,2,4-triazino[5,6-b]indole with various reagents. The compound and its derivatives are of interest in the field of organic chemistry and medicinal chemistry due to their potential applications and unique structural features.

Synthesis Analysis

  • A. Mousaad et al. (1992) detailed the preparation of hydrazones by reacting 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides and studied their cyclodehydrogenation (Mousaad, Hamid, Nemr, & Ashry, 1992).
  • M. Shaban et al. (2000) described the condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole to create corresponding hydrazones and their acetylated derivatives (Shaban, Taha, & Morgaan, 2000).

Molecular Structure Analysis

  • K. Joshi et al. (1989) synthesized novel tetracyclic ring systems involving the cyclization of hydrazones derived from 3-hydrazino-5H-1,2,4-triazino[5,6-b]indoles, elucidating the molecular structures through various analytical techniques (Joshi, Dandia, & Baweja, 1989).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some [1,2,4]triazino[5,6-b]indole derivatives have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .

properties

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-2-3-8-14-18-13-16-12-11(17-19-13)9-6-4-5-7-10(9)15-12/h2-8H,1H3,(H2,15,16,18,19)/b3-2+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXRCDOZASKEMV-SLCPPWGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=N/NC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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